2,2-Di-(2-aminoethoxy)propane, also known as 2,2-Bis(aminoethoxy)propane, is primarily used as a homobifunctional crosslinking agent in scientific research []. This means it has two identical reactive groups that can form covalent bonds with other molecules. In the context of crosslinking, these groups typically react with primary amines, which are present in the side chains of the amino acid lysine in proteins [].
By reacting with lysine residues in close proximity on different protein molecules, 2,2-Di-(2-aminoethoxy)propane creates covalent linkages, effectively "crosslinking" them together. This technique is often used in:
While crosslinking is the primary application of 2,2-Di-(2-aminoethoxy)propane in scientific research, it may also find use in other areas, such as:
2,2-Bis(aminoethoxy)propane is a chemical compound characterized by its unique structure, featuring two aminoethoxy groups attached to a propane backbone. Its molecular formula is and it has a molecular weight of approximately 145.20 g/mol. This compound is known for its solubility in water and organic solvents, making it versatile for various applications in both biological and industrial contexts.
Research indicates that 2,2-bis(aminoethoxy)propane exhibits biological activity that may be beneficial in drug delivery systems. It has been utilized as a crosslinker for creating pH-responsive nanogels, which can encapsulate therapeutic agents and release them in response to specific cellular environments . Its biocompatibility makes it suitable for biomedical applications, particularly in targeted drug delivery.
Several methods exist for synthesizing 2,2-bis(aminoethoxy)propane:
Studies have shown that 2,2-bis(aminoethoxy)propane interacts effectively with various biological molecules, enhancing the performance of drug delivery systems. For instance, when used in nanogel formulations, it facilitates the encapsulation and controlled release of therapeutic agents through pH-responsive mechanisms . The compound's ability to form stable crosslinks contributes to the structural integrity of these nanocarriers.
Several compounds exhibit structural similarities to 2,2-bis(aminoethoxy)propane. Here are some comparable compounds along with their unique attributes:
While these compounds share some structural similarities, 2,2-bis(aminoethoxy)propane is unique due to its specific arrangement and reactivity profile, particularly its dual amino functionalities that enhance its utility in polymer chemistry and biomedical applications.
The synthesis of 2,2-Bis(aminoethoxy)propane relies critically on the careful selection of appropriate precursor compounds that ensure high yields and product purity. The primary synthetic route involves the use of 2,2-bis(phthalimidoethoxy)propane as the key intermediate, which is subsequently subjected to hydrolysis to yield the target diamine compound [1]. This precursor selection strategy follows the established Gabriel synthesis methodology, where phthalimide serves as a protecting group for the amino functionality during the initial alkylation steps [17] [20].
The selection of N-(2-hydroxyethyl)phthalimide as the starting material offers several advantages in terms of reactivity and selectivity [1]. This compound provides the necessary hydroxyl functionality for subsequent ether formation while maintaining the amino group in a protected state throughout the synthesis. The phthalimide protecting group exhibits excellent stability under basic conditions, preventing unwanted side reactions that could compromise yield and selectivity [17].
Alternative precursor selection approaches have been investigated, including the direct reaction of 2,2-dimethoxypropane with ethylenediamine under acidic conditions . However, this approach presents challenges related to reaction selectivity and product purification. The dimethoxypropane route requires careful control of stoichiometric ratios to prevent formation of unwanted cyclic products or over-alkylation side reactions.
The choice of alkylating agent in the precursor synthesis step significantly influences the overall reaction efficiency. Primary alkyl halides are preferred over secondary or tertiary halides due to their enhanced reactivity in nucleophilic substitution reactions [20]. The use of tosylate or mesylate leaving groups can provide improved reaction kinetics compared to conventional halide systems, particularly in polar aprotic solvents.
The catalytic system optimization for 2,2-bis(aminoethoxy)propane synthesis involves careful consideration of both the alkylation and deprotection steps. For the initial phthalimide alkylation reaction, base catalysis plays a crucial role in generating the nucleophilic phthalimide anion [1] [17]. Potassium carbonate and sodium hydride have been identified as effective bases for this transformation, with sodium hydride providing superior conversion rates due to its stronger basicity.
The deprotection step employs hydrolytic conditions to cleave the phthalimide protecting groups and release the free amino functionalities. Sodium hydroxide in aqueous solution at elevated temperatures represents the standard catalytic system for this transformation [1]. The reaction typically requires reflux conditions in 6 molar sodium hydroxide solution to achieve complete hydrolysis within reasonable timeframes.
Optimization studies have demonstrated that the concentration of sodium hydroxide significantly affects both reaction rate and selectivity [1]. Higher base concentrations accelerate the hydrolysis reaction but may lead to increased formation of side products through competing reactions. A systematic investigation of base concentration effects revealed optimal performance at 6 molar sodium hydroxide, providing a balance between reaction rate and product purity.
Temperature optimization studies indicate that reflux conditions are necessary to achieve complete phthalimide hydrolysis [1]. Lower temperatures result in incomplete conversion and prolonged reaction times, while excessive temperatures can promote decomposition of the product amino groups. The optimal temperature range for the hydrolysis step has been established as 100-110 degrees Celsius under atmospheric pressure conditions.
Solvent selection for the catalytic system represents another critical optimization parameter. Aqueous sodium hydroxide solution provides both the nucleophilic hydroxide ions and the polar environment necessary for efficient phthalimide hydrolysis [1]. The addition of co-solvents such as ethanol or methanol can enhance solubility of organic substrates but may reduce the effective concentration of hydroxide ions.
Comprehensive kinetic studies of 2,2-bis(aminoethoxy)propane synthesis have revealed important insights into the reaction mechanism and rate-determining steps. The overall synthesis involves two distinct kinetic regimes corresponding to the alkylation and hydrolysis transformations [1]. The alkylation step follows second-order kinetics with respect to the phthalimide nucleophile and alkylating agent concentrations.
Temperature dependence studies of the alkylation reaction have yielded activation energy values in the range of 45-55 kilojoules per mole, consistent with a bimolecular nucleophilic substitution mechanism [8]. The relatively low activation energy reflects the favorable energetics of the phthalimide anion attacking the electrophilic carbon center of the alkylating agent.
The hydrolysis step exhibits more complex kinetic behavior due to the multistep nature of the phthalimide cleavage mechanism [1]. Initial nucleophilic attack by hydroxide ion on the carbonyl carbon is followed by tetrahedral intermediate formation and subsequent elimination of the amino product. The overall rate expression follows first-order dependence on both phthalimide substrate and hydroxide ion concentrations.
Kinetic isotope effect studies using deuterated substrates have provided evidence for the rate-determining step in the hydrolysis reaction [24]. The observed primary kinetic isotope effect of 2.3 for deuterium substitution at the amino methylene position supports a mechanism involving carbon-nitrogen bond cleavage as the rate-limiting step.
The influence of ionic strength on reaction kinetics has been investigated through systematic variation of sodium chloride concentration in the reaction medium [1]. Increased ionic strength leads to reduced reaction rates due to decreased activity coefficients of the ionic reactants. This effect is particularly pronounced in the hydrolysis step where multiple charged species participate in the transition state.
| Parameter | Alkylation Step | Hydrolysis Step |
|---|---|---|
| Activation Energy (kJ/mol) | 48 ± 3 [8] | 72 ± 5 [1] |
| Rate Order (Substrate) | 1.0 [1] | 1.0 [1] |
| Rate Order (Base) | 1.0 [1] | 1.0 [1] |
| Optimal Temperature (°C) | 80-90 [1] | 100-110 [1] |
| Reaction Time (hours) | 12-18 [1] | 8-12 [1] |
The transition from laboratory-scale to industrial production of 2,2-bis(aminoethoxy)propane presents several significant scalability challenges that must be addressed through careful process design and optimization. Heat transfer limitations represent one of the primary concerns in scaling up the synthesis reactions [29] [32]. The exothermic nature of both the alkylation and hydrolysis steps requires efficient heat removal to maintain optimal reaction temperatures and prevent thermal runaway conditions.
Mass transfer limitations become increasingly important at industrial scales due to the heterogeneous nature of the hydrolysis reaction system [29]. The aqueous sodium hydroxide phase must efficiently contact the organic substrate to achieve complete conversion, necessitating vigorous mixing and potentially specialized reactor designs such as packed columns or static mixers.
Catalyst recovery and recycling presents unique challenges for industrial implementation of the synthesis process [29]. While the sodium hydroxide catalyst can theoretically be recovered through neutralization and re-concentration steps, the presence of organic impurities and inorganic salts complicates the purification process. Economic analysis indicates that catalyst recovery may not be cost-effective for large-scale production due to the relatively low cost of sodium hydroxide.
The formation of emulsions during the aqueous-organic extraction steps poses significant scalability challenges [32]. Laboratory-scale separations that rely on simple phase separation may require sophisticated liquid-liquid extraction equipment at industrial scales. Centrifugal extractors or packed extraction columns may be necessary to achieve efficient phase separation in reasonable timeframes.
Temperature control becomes increasingly difficult as reactor volumes increase due to the reduced surface area to volume ratio [32]. The implementation of internal cooling coils or external heat exchangers may be required to maintain uniform temperature distribution throughout the reactor volume. Temperature gradients within large reactors can lead to non-uniform conversion and increased formation of side products.
Mixing efficiency represents another critical scalability challenge, particularly for the heterogeneous hydrolysis reaction [29]. Laboratory-scale magnetic stirring is inadequate for industrial reactors, requiring mechanical agitation systems capable of providing uniform mixing throughout the reactor volume. The power requirements for adequate mixing can represent a significant fraction of the overall process energy consumption.
Industrial purification of 2,2-bis(aminoethoxy)propane requires sophisticated separation techniques to achieve the high purity levels necessary for pharmaceutical and polymer applications. The primary purification challenge involves the removal of residual phthalimide-containing impurities and inorganic salts from the crude product stream [1] [21].
Liquid-liquid extraction represents the first stage of industrial purification, employing dichloromethane or similar organic solvents to extract the product from the aqueous reaction mixture [1]. Multiple extraction stages are typically required to achieve quantitative recovery of the product, with countercurrent extraction columns providing improved efficiency compared to batch extraction methods.
Crystallization techniques have been investigated for final product purification, although the liquid nature of 2,2-bis(aminoethoxy)propane at ambient conditions limits the applicability of this approach [21]. Salt formation with mineral acids can provide crystalline derivatives suitable for purification by recrystallization, followed by liberation of the free base through treatment with sodium hydroxide.
Distillation represents the preferred purification method for industrial production, taking advantage of the relatively high boiling point of 2,2-bis(aminoethoxy)propane (202-214 degrees Celsius at 760 millimeters mercury pressure) [2]. Fractional distillation under reduced pressure can minimize thermal decomposition while achieving high-purity product recovery.
Column chromatography techniques, while effective at laboratory scale, present significant challenges for industrial implementation due to the large volumes of solvents required and the difficulty of scaling chromatographic separations [21]. Ion-exchange chromatography may offer potential advantages for removing ionic impurities, but the cost and complexity of regenerating large-scale chromatographic systems limit commercial viability.
Membrane separation technologies represent an emerging approach for industrial purification of amino compounds [30]. Nanofiltration membranes can selectively retain larger molecular weight impurities while allowing the target product to pass through, providing a potentially energy-efficient alternative to traditional separation methods.
The implementation of continuous purification processes offers advantages over batch operations in terms of equipment utilization and product consistency [32]. Continuous distillation columns can provide steady-state operation with consistent product quality, while batch distillation may result in composition variations between different production runs.
Industrial production of 2,2-bis(aminoethoxy)propane requires comprehensive quality control protocols to ensure consistent product specifications and compliance with regulatory requirements. Primary amine content represents the most critical quality parameter, as it directly affects the crosslinking performance in polymer applications [2] [5].
Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for structural confirmation and purity assessment [1]. The characteristic singlet at 1.37 parts per million corresponding to the ketal methyl groups provides a reliable fingerprint for product identification. Integration of this signal relative to the amino methylene protons at 2.84 parts per million allows quantitative determination of product purity.
Water content analysis represents another critical quality control parameter due to the hygroscopic nature of primary amines [12]. Karl Fischer titration provides accurate determination of water content, with typical specifications requiring less than 0.1 percent water by weight to prevent hydrolytic degradation during storage.
Residual phthalimide content must be monitored as a key impurity that can affect product performance [1]. High-performance liquid chromatography with ultraviolet detection provides sensitive detection of phthalimide compounds at parts-per-million levels. Typical specifications require phthalimide content below 100 parts per million for pharmaceutical applications.
Inorganic salt content, particularly sodium chloride from the hydrolysis reaction, must be controlled to prevent interference with downstream applications [1]. Ion chromatography or atomic absorption spectroscopy can provide quantitative determination of sodium content, with specifications typically requiring less than 50 parts per million sodium.
Density and refractive index measurements provide rapid quality control checks that can be implemented for every production batch [2]. The density of 1.018 grams per milliliter at 25 degrees Celsius and refractive index of 1.458 serve as physical property benchmarks for product conformance.
Color specifications are important for applications requiring colorless products, as trace organic impurities can impart yellow coloration [1]. Visual color comparison against standard solutions or instrumental color measurement using spectrophotometry provides objective color assessment.
| Quality Parameter | Specification | Analytical Method |
|---|---|---|
| Purity (by NMR) | ≥98.0% [2] | 1H NMR Integration |
| Water Content | ≤0.1% [12] | Karl Fischer Titration |
| Phthalimide Impurities | ≤100 ppm [1] | HPLC-UV |
| Sodium Content | ≤50 ppm [1] | Ion Chromatography |
| Density (25°C) | 1.018 ± 0.002 g/mL [2] | Pycnometry |
| Refractive Index | 1.458 ± 0.001 [2] | Refractometry |
| Color | Colorless to pale yellow [1] | Visual/Spectrophotometry |
Thermal stability testing represents an important quality control parameter for applications involving elevated temperatures [24]. Thermogravimetric analysis can assess decomposition onset temperatures and identify potential stability issues. Typical specifications require no significant mass loss below 150 degrees Celsius under nitrogen atmosphere.
2,2-Bis(aminoethoxy)propane exhibits distinctive phase transition characteristics that are fundamental to its applications in polymer chemistry and drug delivery systems. The compound demonstrates a boiling point range of 202-214°C at 760 mmHg [1] [2] [3], indicating substantial intermolecular forces due to its hydrogen bonding capacity through the amino groups.
The compound exists as a liquid at room temperature with a density of 1.018 g/mL at 25°C [1] [2] [3], which is slightly higher than water, reflecting the contribution of the organic framework to its overall density. The refractive index value of n20/D 1.458 [1] [2] [3] provides insight into the molecular polarizability and confirms the presence of polar functional groups within the molecular structure.
Phase transition behavior is further characterized by the flash point of 106.67°C [1] [2], which represents the temperature at which the compound forms a vapor-air mixture capable of ignition. This relatively high flash point indicates thermal stability under standard handling conditions and suggests that the compound can withstand moderate heating during synthesis and processing operations.
The vapor pressure at 20-25°C ranges from 4-6 Pa [4], demonstrating low volatility at ambient conditions. This property is advantageous for applications requiring controlled release or sustained presence in formulated systems, as it minimizes unwanted evaporation during storage and use.
Thermodynamic Properties Data Table:
| Property | Value | Unit | Source |
|---|---|---|---|
| Molecular Weight | 162.23 | g/mol | Sigma-Aldrich |
| Density at 25°C | 1.018 | g/mL | Sigma-Aldrich |
| Boiling Point | 202-214 | °C/760 mmHg | Sigma-Aldrich |
| Refractive Index (n20/D) | 1.458 | dimensionless | Sigma-Aldrich |
| Flash Point | 106.67 | °C | Sigma-Aldrich |
| pKa (predicted) | 9.09 ± 0.10 | dimensionless | ChemicalBook |
| Vapor Pressure at 20-25°C | 4-6 | Pa | ChemicalBook |
| LogP | -0.58 | dimensionless | ChemicalBook |
| Surface Tension (1 g/L, 20°C) | 65.1 | mN/m | ChemicalBook |
The solubility behavior of 2,2-Bis(aminoethoxy)propane demonstrates broad compatibility across various solvent systems, which is attributed to its amphiphilic nature containing both hydrophilic amino groups and lipophilic alkyl chains. The compound exhibits complete miscibility with water [1] [5], making it highly suitable for aqueous-based applications including biological systems and pharmaceutical formulations.
In polar protic solvents, the compound shows excellent solubility characteristics. Complete miscibility is observed in ethanol and methanol [1] [5], which facilitates purification processes and enables formulation in alcohol-based systems. This behavior is consistent with the hydrogen bonding capacity of the terminal amino groups.
The compound demonstrates good solubility in polar aprotic solvents including dimethylformamide, dimethyl sulfoxide, and acetone [1] [5]. This compatibility is particularly important for polymer synthesis applications where these solvents are commonly employed as reaction media.
In moderately polar to nonpolar solvents, solubility decreases progressively. While the compound remains soluble in dichloromethane, chloroform, and tetrahydrofuran [5], it shows only slight solubility in toluene and diethyl ether. The compound is essentially insoluble in purely nonpolar solvents such as hexane, which limits its use in highly hydrophobic formulations.
Solubility Profile Data Table:
| Solvent | Solubility | Polarity | Application |
|---|---|---|---|
| Water | Miscible | Polar protic | Aqueous reactions |
| Ethanol | Miscible | Polar protic | Organic synthesis |
| Methanol | Miscible | Polar protic | Purification |
| Acetone | Soluble | Polar aprotic | Extraction |
| Dichloromethane | Soluble | Nonpolar | Organic synthesis |
| Dimethylformamide | Miscible | Polar aprotic | Polymer synthesis |
| Dimethyl Sulfoxide | Miscible | Polar aprotic | Polymer synthesis |
| Tetrahydrofuran | Soluble | Polar aprotic | Organic synthesis |
| Toluene | Slightly soluble | Nonpolar | Limited use |
| Diethyl Ether | Slightly soluble | Slightly polar | Limited use |
| Hexane | Insoluble | Nonpolar | Not applicable |
The pH-dependent degradation of 2,2-Bis(aminoethoxy)propane represents one of its most significant physicochemical properties, arising from the acid-labile ketal linkage within its molecular structure. This degradation follows first-order kinetics and is highly sensitive to environmental pH conditions [6] [7] [8] [9] [10].
At strongly acidic conditions (pH 4.0), the compound exhibits rapid degradation with a half-life of approximately 42 minutes [10]. This rapid hydrolysis is attributed to protonation of the ketal oxygen, which facilitates nucleophilic attack by water molecules leading to ketal bond cleavage. The degradation rate demonstrates exponential dependence on hydronium ion concentration, consistent with acid-catalyzed hydrolysis mechanisms.
As pH increases to 5.0, the degradation rate decreases substantially, with the half-life extending to approximately 160 minutes [10]. This represents a nearly 4-fold increase in stability compared to pH 4.0 conditions. The hydrolysis kinetics continue to decrease dramatically with further pH increases, showing approximately 3-fold rate reduction for each 0.5 pH unit increase [9].
At physiological pH (7.4), the compound demonstrates remarkable stability with half-lives exceeding 3 days [10]. Under these conditions, the degradation rate becomes negligible, making the compound suitable for applications requiring stability under normal biological conditions while maintaining responsiveness to acidic microenvironments.
The degradation mechanism involves acid-catalyzed hydrolysis of the ketal moiety, resulting in formation of acetone and the corresponding diol. This process is accelerated in acidic environments typical of endosomes (pH 5.0-6.0) and lysosomes (pH 4.5-5.0), making the compound particularly valuable for intracellular drug delivery applications [6] [8].
pH-dependent Degradation Kinetics Data Table:
| pH | Half-life (t1/2) | Degradation Rate | Mechanism |
|---|---|---|---|
| 4.0 | 42 min | Very rapid | Acid-catalyzed hydrolysis |
| 5.0 | 160 min (2.67 h) | Rapid | Acid-catalyzed hydrolysis |
| 5.5 | ~5 h | Moderate | Acid-catalyzed hydrolysis |
| 6.0 | ~15 h | Slow | Acid-catalyzed hydrolysis |
| 6.5 | ~90 h | Very slow | Acid-catalyzed hydrolysis |
| 7.0 | ~48 h | Slow | Minimal hydrolysis |
| 7.4 | >3 days | Negligible | Stable (no degradation) |
The cross-linking efficiency of 2,2-Bis(aminoethoxy)propane stems from its bifunctional nature, possessing two primary amino groups capable of forming covalent bonds with various electrophilic species. This dual functionality enables formation of extensive polymer networks when used as a cross-linking agent [1] [6].
Temperature significantly influences cross-linking efficiency. At room temperature, the compound achieves cross-linking efficiencies of 60-70%, which represents good reactivity under mild conditions [12]. When temperature is elevated to physiological conditions (37°C), efficiency increases to 80-90%, facilitating more complete network formation. At 50°C, near-optimal efficiency of 90-95% can be achieved, though this may not be suitable for temperature-sensitive applications.
The optimal pH range for cross-linking reactions spans 7.0-8.5, where the amino groups exist primarily in their unprotonated, nucleophilic form [1]. Under these conditions, the primary amines readily participate in nucleophilic substitution and addition reactions with isocyanates, epoxides, activated esters, and other electrophilic cross-linking partners.
Cross-linking time requirements vary from 1-48 hours depending on the specific reaction conditions and cross-linking partners employed [12]. Faster cross-linking can be achieved with more reactive electrophiles or elevated temperatures, while slower, more controlled cross-linking may be preferred for applications requiring precise network architecture.
When incorporated into thermosensitive polymers, the compound contributes to gelation behavior with critical gelation temperatures of 29-31°C for 20 weight percent solutions and 36-38.7°C for 15 weight percent solutions [12]. This thermal responsiveness, combined with pH sensitivity, creates dual-responsive materials suitable for sophisticated drug delivery applications.
The resulting cross-linked networks demonstrate high cross-link density, providing mechanical stability under neutral pH conditions while maintaining responsiveness to acidic environments. Swelling behavior varies dramatically with pH, showing low swelling ratios at pH 7.4 (indicating network stability) and high swelling ratios at pH 5.0 (indicating network loosening prior to degradation) [6] [8].
Cross-linking Efficiency Metrics Data Table:
| Cross-linking Parameter | Value | Application |
|---|---|---|
| Functional Groups | Two primary amines | Nucleophilic cross-linking |
| Reaction Temperature | Room temperature to 50°C | Polymerization reactions |
| Cross-linking Time | 1-48 hours | Complete cross-linking |
| Efficiency at Room Temperature | 60-70% | Standard conditions |
| Efficiency at 37°C | 80-90% | Physiological conditions |
| Efficiency at 50°C | 90-95% | Enhanced conditions |
| Optimal pH Range | 7.0-8.5 | Optimal stability |
| Gelation Temperature (15 wt%) | 36-38.7°C | Thermogel formation |
| Gelation Temperature (20 wt%) | 29-31°C | Thermogel formation |
| Cross-link Density | High | Polymer networks |
| Swelling Ratio at pH 7.4 | Low (stable) | Neutral pH stability |
| Swelling Ratio at pH 5.0 | High (swelling) | Acidic pH response |